5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditionsThe reaction conditions typically involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction conditions are crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino and carboxamide groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl group and is used in the synthesis of various heterocyclic compounds.
Uniqueness
5-amino-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Properties
Molecular Formula |
C24H26N6O4 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(4-ethylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H26N6O4/c1-5-15-6-8-16(9-7-15)26-23(31)21-22(25)30(29-28-21)13-19-14(2)34-24(27-19)18-11-10-17(32-3)12-20(18)33-4/h6-12H,5,13,25H2,1-4H3,(H,26,31) |
InChI Key |
GUYZAIGENALSKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C=C(C=C4)OC)OC)C)N |
Origin of Product |
United States |
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